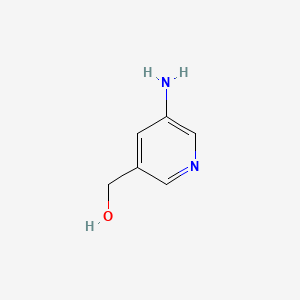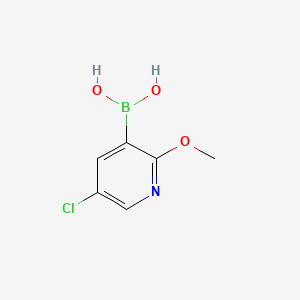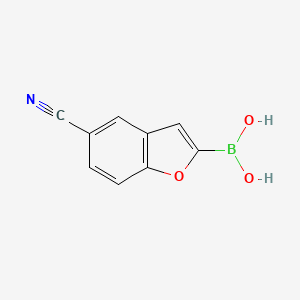
Clorhidrato de BMS-214662
Descripción general
Descripción
BMS-214662 hydrochloride is an orally available, potent, and selective inhibitor of farnesyltransferase . It reduces Ras prenylation in NF90-8 and ST88-14 sheath tumor (MPNST) cell lines . BMS-214662 induces apoptosis in cancer cell lines and potently inhibits the growth of human tumor xenografts . It has been used in trials studying the treatment of various conditions including Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others .
Synthesis Analysis
BMS-214662 is a lead compound in the tetrahydrobenzodiazepine class of FTIs discovered at BMS and is presently being evaluated in Phase I clinical trials .Molecular Structure Analysis
The molecular formula of BMS-214662 hydrochloride is C25H23N5O2S2 . It is an imidazole-containing tetrahydrobenzodiazepine .Chemical Reactions Analysis
BMS-214662 is a potent inhibitor of human FT as assayed in vitro using H-Ras or K-Ras as the farnesyl acceptor substrates .Physical And Chemical Properties Analysis
The molecular weight of BMS-214662 hydrochloride is 526.07 . It is a white to beige solid . It is soluble in water at a concentration of 20 mg/mL .Aplicaciones Científicas De Investigación
Inhibición de la farnesiltransferasa
El clorhidrato de BMS-214662 es un inhibidor potente y selectivo de la farnesiltransferasa . Reduce la prenilación de Ras en las líneas celulares de tumor de vaina NF90-8 y ST88-14 (MPNST) . Esta inhibición de la farnesiltransferasa es un mecanismo clave mediante el cual BMS-214662 ejerce sus efectos.
Actividad antitumoral
BMS-214662 ha demostrado actividad antitumoral preclínica . Ha mostrado una buena potencia en la inhibición de células de roedores transformadas por H-ras, células de carcinoma de ovario humano A2780 y células de carcinoma de colon humano HCT-116 .
Inducción de apoptosis
Se sabe que BMS-214662 induce apoptosis en líneas celulares cancerosas . Es el inhibidor de la farnesiltransferasa apoptótico más potente conocido y demuestra una actividad citotóxica selectiva de las células de amplio espectro pero robusta contra un panel de líneas celulares con histología diversa .
Inhibición del crecimiento de xenotrasplantes tumorales humanos
BMS-214662 inhibe potentemente el crecimiento de xenotrasplantes tumorales humanos . Ha mostrado respuestas curativas en ratones que llevan xenotrasplantes de tumores humanos en estadio, incluidos los carcinomas de colon HCT-116 y HT-29, páncreas MiaPaCa, pulmón Calu-1 y vejiga EJ-1
Mecanismo De Acción
Target of Action
BMS-214662 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTI) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins, which are involved in cell signaling pathways .
Mode of Action
BMS-214662 interacts with its target, farnesyltransferase, inhibiting its function . This inhibition disrupts the normal functioning of Ras proteins, particularly H-Ras . The compound has been shown to reverse the H-Ras-transformed phenotype in rodent fibroblasts transformed by oncogenes .
Biochemical Pathways
The inhibition of farnesyltransferase by BMS-214662 affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation. By inhibiting the farnesyltransferase enzyme, BMS-214662 disrupts the normal functioning of the Ras proteins, leading to changes in cell growth and differentiation .
Pharmacokinetics
BMS-214662 exhibits linear pharmacokinetics and is eliminated rather rapidly from systemic circulation . The biological half-life of the compound is approximately 1.55 hours, and it has a total body clearance of 21.8 liters/h/m² . The apparent volume of distribution at steady state is relatively low, at 31.5 liters/m² . These properties impact the bioavailability of BMS-214662, influencing its therapeutic efficacy .
Result of Action
BMS-214662 has demonstrated broad-spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology . It has been shown to induce apoptosis in both proliferating and quiescent chronic myeloid leukemia (CML) stem/progenitor cells . The compound has also been used in trials studying the treatment of various conditions, including Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others .
Action Environment
The action of BMS-214662 can be influenced by various environmental factors. Furthermore, the compound has been shown to be effective in both parenteral and oral administration routes . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BMS-214662 HCl in laboratory experiments is its potency and selectivity. It is a highly potent and selective inhibitor of BMS-214662 hydrochloride, and can be used to study the effects of BMS-214662 hydrochloride inhibition on a variety of biochemical and physiological processes. However, one of the major limitations of using BMS-214662 HCl is its water solubility. It is not very soluble in water, and thus can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving BMS-214662 HCl. These include further studies of its effects on cytokine production, its effects on airway hyperresponsiveness and bronchial hyperresponsiveness, and its potential use in the treatment of asthma and other respiratory diseases. In addition, further research could be conducted on its potential use in the treatment of inflammation, and its potential use as an anti-inflammatory agent. Finally, further research could be conducted on its potential use in the treatment of other diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.
Métodos De Síntesis
BMS-214662 HCl is synthesized from the reaction of 4-chloro-2-methyl-6-nitroaniline with 3-chloropropionic acid in the presence of a base, such as sodium carbonate. The reaction is carried out in an aqueous solution at a temperature of 70°C, and the resulting product is a white solid.
Safety and Hazards
BMS-214662 hydrochloride requires suitable respiratory protection and impervious clothing for handling . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Análisis Bioquímico
Biochemical Properties
BMS-214662 hydrochloride: plays a crucial role in biochemical reactions by inhibiting the enzyme farnesyltransferase. This enzyme is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the cysteine residue of target proteins. By inhibiting farnesyltransferase, BMS-214662 hydrochloride prevents the proper functioning of proteins such as Ras, which are involved in cell signaling pathways. The compound interacts with various biomolecules, including proteins and enzymes, to exert its inhibitory effects .
Cellular Effects
BMS-214662 hydrochloride: has been shown to induce apoptosis in a variety of cancer cell lines, including chronic myeloid leukemia stem/progenitor cells. The compound influences cell function by disrupting cell signaling pathways, leading to the activation of apoptotic pathways. It also affects gene expression and cellular metabolism, resulting in the selective cytotoxicity of cancer cells while sparing normal cells .
Molecular Mechanism
The molecular mechanism of BMS-214662 hydrochloride involves its binding to the active site of farnesyltransferase, thereby inhibiting its activity. This inhibition prevents the farnesylation of target proteins such as Ras, leading to the disruption of downstream signaling pathways. Additionally, BMS-214662 hydrochloride induces apoptosis through the intrinsic pathway, involving the activation of protein kinase Cβ, Bax conformational changes, loss of mitochondrial membrane potential, generation of reactive oxygen species, release of cytochrome c, and activation of caspases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BMS-214662 hydrochloride have been observed to change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over time, BMS-214662 hydrochloride continues to exert its apoptotic effects, leading to sustained inhibition of tumor growth in various cancer models .
Dosage Effects in Animal Models
The effects of BMS-214662 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ toxicity have been observed. The threshold for these adverse effects varies depending on the animal model and the specific tumor type being studied .
Metabolic Pathways
BMS-214662 hydrochloride: is involved in metabolic pathways that include its interaction with enzymes such as farnesyltransferase. The compound affects metabolic flux by inhibiting the farnesylation of target proteins, leading to changes in metabolite levels. These changes can impact various cellular processes, including cell growth and apoptosis .
Transport and Distribution
Within cells and tissues, BMS-214662 hydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its overall efficacy and toxicity. Studies have shown that BMS-214662 hydrochloride is capable of penetrating tumor tissues and reaching therapeutic concentrations .
Subcellular Localization
The subcellular localization of BMS-214662 hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization allows BMS-214662 hydrochloride to effectively inhibit farnesyltransferase and induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPFLNDUCNNGPS-GNAFDRTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195981-08-9 | |
| Record name | BMS-214662 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195981089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-214662 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZRT8VWQ9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)
![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)
